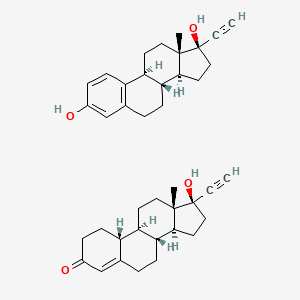

Norethindrone and ethinyl estradiol

Descripción

Structure

2D Structure

Propiedades

Número CAS |

37270-71-6 |

|---|---|

Fórmula molecular |

C40H50O4 |

Peso molecular |

594.8 g/mol |

Nombre IUPAC |

(8R,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one;(8R,9S,13S,14S,17R)-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C20H26O2.C20H24O2/c2*1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,12,15-18,22H,4-11H2,2H3;1,5,7,12,16-18,21-22H,4,6,8-11H2,2H3/t15-,16+,17+,18-,19-,20-;16-,17-,18+,19+,20+/m01/s1 |

Clave InChI |

NAPPWIFDUAHTRY-IPNRVOCKSA-N |

SMILES |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES isomérico |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=CC(=O)CC[C@H]34.C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |

SMILES canónico |

CC12CCC3C(C1CCC2(C#C)O)CCC4=CC(=O)CCC34.CC12CCC3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

(17 alpha)-17-hydroxy-19-norpregn-4-en-20-yn-3-one, mixture with (17 alpha)-19-norpregna-1,3,5(10)-trien-20-yne-3,17-diol Anovlar Binovum Brevicon Brevion Con-fer DT 5061 DT-5061 Estrostep ethynylestradiol mixture with norethindrone LoDose Loestrin Loveston Modicon Neocon Netasyn norethindrone acetate, ethinyl estradiol, ferrous fumarate drug combination Norimen Norinyl 1-35 Norminest Ortho Novum 7-7-7 Ovyrmen Primidos SH 7.1122 SH B 259 AB Synphase Tri-norinyl Triella Trinovum Zoran |

Origen del producto |

United States |

Chemical Synthesis and Derivatization

Early Synthetic Pathways of Norethindrone (B1679910) and Ethinyl Estradiol (B170435)

The development of orally active synthetic steroids was a landmark achievement in medicinal chemistry. Ethinyl estradiol was first synthesized in 1938 by Hans Herloff Inhoffen and Walter Hohlweg at Schering AG in Berlin. Their work aimed to create an estrogen with enhanced oral bioavailability compared to its natural counterpart, estradiol. This was achieved by introducing an ethynyl (B1212043) group at the C17 position of the estradiol molecule, a modification that significantly increases its resistance to first-pass metabolism in the liver. nih.gov The synthesis of ethinyl estradiol was accomplished through the ethinylation of estrone (B1671321). google.com

Norethindrone, a synthetic progestin, was first synthesized in 1951 in Mexico City. nih.gov It is a derivative of 19-nortestosterone and is characterized by the substitution of a hydrogen atom for the methyl group at the C10 position and the addition of an ethynyl group at the C17 position of the testosterone (B1683101) structure. nih.gov This structural alteration confers potent progestational activity.

Stereochemical Aspects of Chemical Synthesis

The synthesis of steroids like norethindrone and ethinyl estradiol is a complex endeavor due to the presence of multiple chiral centers, which necessitates precise stereochemical control to ensure the desired biological activity. acs.org The steroid nucleus is a rigid three-dimensional structure, and the spatial arrangement of functional groups significantly influences its interaction with biological receptors. acs.org

In the synthesis of norethindrone and its derivatives, achieving the correct stereochemistry at the various chiral centers is crucial. For instance, the synthesis of 19-nortestosterone, a precursor to norethindrone, can be achieved stereoselectively from estrone. acs.org The reduction of norethindrone with sodium borohydride (B1222165) in the presence of N,N,N',N'-tetramethylethylenediamine yields 19-norpregn-20-yn-3,17-diols as a mixture of 3- and 5-epimers, which can then be separated. nih.gov The synthesis of 17-epi-ethynylestradiol, the 17β-ethynyl-17α-ol epimer of ethinyl estradiol, has been achieved through methods such as the reduction of an epoxide intermediate or the demethylation of epimestranol. nih.gov The choice of reagents and reaction conditions is critical in directing the stereochemical outcome of these synthetic transformations.

Preparative Chemical Methods for Oxidative Transformation Products

The identification and synthesis of transformation products are crucial for understanding the stability and impurity profiles of pharmaceutical compounds. Preparative chemical methods have been developed for the synthesis of oxidative transformation products of both ethinyl estradiol and norethindrone acetate (B1210297). researchgate.net These products often result from the oxidation of the A and/or B rings of the steroid nucleus. researchgate.net

A study detailed the synthesis of eight such oxidative products. For norethindrone acetate, oxidation of the heteroannular 3,5-dienyl acetate derivative leads to the formation of 6α-hydroxy, 6β-hydroxy, and 6-keto norethindrone acetate. researchgate.net Further oxidation of 6-keto norethindrone acetate can be used to prepare 6α-hydroxy, 6β-hydroxy, 6-keto, and Δ⁶-ethinyl estradiol. researchgate.net Additionally, Δ¹¹-ethinyl estradiol has been prepared starting from estrone. researchgate.net These synthetic reference standards are invaluable for the analytical testing of bulk drug substances and formulated products. researchgate.net

Synthesis of Structural Analogs and Derivatives

The synthesis of structural analogs and derivatives of this compound has been an active area of research, aimed at modifying their pharmacokinetic properties, potency, or creating tools for analytical and biological studies.

For norethindrone, a complete set of its hydrogenated metabolites and their deuterated analogs have been synthesized. nih.gov The reduction of norethindrone yields a mixture of diols, which can be separated and then oxidized to the corresponding 5α- and 5β-dihydro-norethindrone. nih.gov These can be further converted to pentadeuterated diols through isotopic exchange and reduction. nih.gov Ester derivatives, such as norethisterone acetate 3-cyclopentylpropionate, have been synthesized to create long-acting contraceptives. nih.gov

For ethinyl estradiol, derivatization of the phenolic hydroxyl group is a common strategy. Derivatization with dansyl chloride introduces a readily ionizable secondary nitrogen, which significantly enhances its detection by electrospray ionization mass spectrometry. acs.orgnih.gov This has been applied to develop highly sensitive analytical methods for quantifying trace levels of ethinyl estradiol in biological samples. acs.orgnih.gov Ether derivatives, such as epimestranol and epiquinestrol, have also been synthesized. nih.gov Furthermore, estradiol derivatives with an alkynylamide side chain at the 17α position have been synthesized from ethinyl estradiol through a coupling reaction of its acetylide ion with various reagents. nih.gov

| Parent Compound | Derivative Type | Synthetic Approach | Purpose/Application |

|---|---|---|---|

| Norethindrone | Hydrogenated metabolites (deutero-analogs) | Reduction with NaBH4 followed by oxidation and isotopic exchange. nih.gov | Internal standards for chromato-mass-fragmentographic analysis. nih.gov |

| Norethindrone Acetate | Ester derivative (3-cyclopentylpropionate) | Esterification. nih.gov | Long-acting contraceptive. nih.gov |

| Ethinyl Estradiol | Dansyl derivative | Reaction with dansyl chloride. acs.orgnih.gov | Enhanced detection in mass spectrometry. acs.orgnih.gov |

| Ethinyl Estradiol | Ether derivatives (epimestranol, epiquinestrol) | 17β-ethynylation of estrone 3-methyl ether under equilibrating conditions. nih.gov | Investigation of estrogenic properties. nih.gov |

| Ethinyl Estradiol | 17α-alkynylamide derivatives | Coupling reaction of the acetylide ion with various reagents. nih.gov | Evaluation of uterotrophic and antiuterotrophic activity. nih.gov |

Chemical Stability and Degradation Pathways

The chemical stability of this compound is a critical factor in their formulation and storage. Norethindrone itself is not expected to undergo hydrolysis under environmental conditions due to the lack of hydrolyzable functional groups. nih.gov However, its prodrug, norethindrone acetate, can be hydrolyzed to norethindrone. nih.gov Studies have shown that norethindrone acetate hydrolyzes to some extent in acidic dissolution media. nih.gov Norethindrone has been shown to degrade under forced conditions such as acid, alkali, peroxide, heat, and humidity. sphinxsai.com

Ethinyl estradiol contains chromophores that absorb light at wavelengths greater than 290 nm, making it susceptible to direct photolysis by sunlight. nih.gov The photodegradation of ethinyl estradiol can be influenced by the presence of substances like humic acids in aqueous environments. nih.gov Studies have also investigated the thermal degradation of ethinyl estradiol, revealing it to be stable up to 177 °C. mdpi.com The degradation of ethinyl estradiol can also be accelerated in the presence of certain colorants, such as FD&C Red No. 3, in tablet formulations. nih.gov Electrochemical degradation of ethinyl estradiol has been shown to proceed via oxidation of the phenolic A-ring, leading to hydroxylated and ring-opened products. nih.gov

| Compound | Degradation Pathway | Conditions/Factors | Key Findings |

|---|---|---|---|

| Norethindrone Acetate | Hydrolysis | Acidic medium. nih.gov | Hydrolyzes to norethindrone. nih.gov |

| Norethindrone | Forced Degradation | Acid, alkali, peroxide, heat, humidity. sphinxsai.com | Susceptible to degradation under various stress conditions. sphinxsai.com |

| Ethinyl Estradiol | Photodegradation | Sunlight, presence of humic substances. nih.govnih.gov | Degrades upon exposure to light. nih.govnih.gov |

| Ethinyl Estradiol | Thermal Degradation | High temperatures. mdpi.com | Stable up to 177 °C. mdpi.com |

| Ethinyl Estradiol | Interaction with Excipients | Presence of certain colorants (e.g., FD&C Red No. 3). nih.gov | Quantitative interaction leading to discoloration. nih.gov |

| Ethinyl Estradiol | Electrochemical Degradation | Electrochemical oxidation. nih.gov | Oxidation of the phenolic A-ring. nih.gov |

Biochemical Transformations and Metabolism

Enzymatic Bioconversion of Norethindrone (B1679910) to Ethinyl Estradiol (B170435)

Aromatization Processes in Biological Systems

The conversion of norethindrone to ethinyl estradiol is achieved through a process known as aromatization. This enzymatic reaction involves the conversion of the A-ring of the steroid from a cyclohexenone structure to an aromatic phenol (B47542) ring. Research has demonstrated that this aromatization is not a spontaneous chemical event but a controlled biological process. nih.gov

Studies using human placental microsomes have shown that incubating norethindrone with NADPH and molecular oxygen leads to the formation of ethinyl estradiol. nih.gov This reaction is time- and protein-concentration dependent, confirming its enzymatic nature. Further evidence comes from inhibition studies where androstenedione, a known substrate for aromatase, inhibits the conversion of norethindrone to ethinyl estradiol. nih.gov This process has also been observed in homogenates of human adult liver, indicating that the liver is another site for this biotransformation. dntb.gov.ua

Role of Specific Cytochrome P450 Isoforms (e.g., CYP3A4)

The cytochrome P450 (CYP) superfamily of enzymes, located primarily in the liver, plays a central role in the metabolism of both norethindrone and ethinyl estradiol. nih.govnih.govresearchgate.net While multiple isoforms are involved, CYP3A4 is considered a major contributor to the oxidative metabolism of both compounds. synzeal.comnih.gov

In the case of ethinyl estradiol, its oxidative metabolism is also predominantly catalyzed by CYP3A4, with a minor contribution from CYP2C9. synzeal.com This process leads to the formation of hydroxylated metabolites, with the primary product being 2-hydroxy-ethinyl estradiol. nih.govt3db.canih.gov

A-Ring Reduction and Aldo-Keto Reductase Activities in Cellular Models

The primary metabolic pathway for norethindrone involves extensive biotransformation, beginning with the reduction of the A-ring. nih.govt3db.ca This reaction targets the α,β-unsaturated ketone structure, a common step in the metabolism of many progestogens. nih.govmedcraveebooks.com The resulting metabolites include 5α-dihydro- and 3β,5α-tetrahydro-norethindrone derivatives. creative-biolabs.com

The aldo-keto reductase (AKR) superfamily is known to catalyze the reduction of ketosteroids. wikipedia.orgpharmgkb.orgnih.gov However, in vitro studies have found that norethindrone is not a substrate for the human AKR1C enzymes (AKR1C1, AKR1C2, AKR1C3, and AKR1C4). medcraveebooks.comwikipedia.org This is a notable finding, as the structurally related progestin, norethynodrel (B126153), is readily metabolized by these enzymes. medcraveebooks.comwikipedia.org This suggests that other reductase enzymes are responsible for the A-ring reduction of norethindrone.

Conjugation Reactions: Sulfate (B86663) and Glucuronide Metabolite Formation

Following initial oxidative and reductive transformations, both this compound and their metabolites undergo extensive phase II conjugation reactions. nih.govresearchgate.net These reactions, which involve the addition of sulfate or glucuronic acid, increase the water solubility of the metabolites, facilitating their excretion from the body.

For norethindrone, the majority of its metabolites found in circulation are sulfate conjugates. nih.govresearchgate.netnih.gov In contrast, the metabolites excreted in the urine are found as both sulfates and glucuronides in approximately equal amounts. nih.govmedcraveebooks.com

For ethinyl estradiol, a similar pattern is observed. Sulfates are the predominant circulating conjugates, while glucuronides are the main form found in urine. nih.govresearchgate.nett3db.ca The glucuronidation of ethinyl estradiol is known to be facilitated by the enzyme UDP-glucuronosyltransferase 1A1 (UGT1A1), and sulfation is mediated by sulfotransferase 1E1 (SULT1E1). synzeal.com

| Compound | Primary Circulating Conjugate | Primary Urinary Conjugate |

| Norethindrone | Sulfate | Glucuronide and Sulfate |

| Ethinyl Estradiol | Sulfate | Glucuronide |

| This table summarizes the primary conjugation forms of this compound found in circulation and urine. |

Formation and Characterization of Reactive Metabolites and Covalent Adducts

The oxidative metabolism of estrogens, including ethinyl estradiol, can lead to the formation of chemically reactive metabolites. nih.gov These unstable intermediates are electrophilic and can bind covalently to macromolecules like proteins and DNA, a process that has been linked to potential toxicity. wikipedia.org

Metabolism of estrogens by cytochrome P450 enzymes can produce catechol estrogens (hydroxylated at the 2- or 4-position), which can be further oxidized to form reactive ortho-quinones. nih.govnih.gov These quinones are capable of forming adducts with nucleophilic molecules. To study these transient species, in vitro experiments use "trapping" agents, such as glutathione (B108866) (GSH) or N-acetylcysteine (NAC), which form stable adducts that can be identified. nih.govresearchgate.netnih.gov

For ethinyl estradiol, its metabolism is known to be highly oxidative, forming mainly 2-hydroxy-EE2. nih.gov If not efficiently eliminated through further metabolism (like methylation) or conjugation, these catechol metabolites can become reactive. nih.gov Studies have identified glutathione conjugates of estrogen metabolites, confirming the formation of these reactive intermediates in vitro. nih.gov While some research did not find direct evidence of ethinyl estradiol forming covalent DNA adducts, the potential for its reactive quinone metabolites to do so remains a subject of investigation. nist.gov The C17α ethynyl (B1212043) group of ethinyl estradiol is also thought to contribute to its potential for generating reactive species. researchgate.net There is less specific information available regarding the formation of reactive metabolites and covalent adducts from norethindrone itself.

Enterohepatic Circulation Dynamics of Ethinyl Estradiol

Ethinyl estradiol may undergo enterohepatic circulation, a process that can significantly influence its pharmacokinetics. nih.govt3db.canih.gov This recycling mechanism is particularly relevant for estrogens. researchgate.net

Enterohepatic circulation involves the excretion of a drug or its metabolites from the liver into the bile, followed by their entry into the intestine. In the intestine, bacterial enzymes can deconjugate the metabolites (e.g., remove glucuronide groups), releasing the parent drug, which can then be reabsorbed into the bloodstream and returned to the liver via the portal circulation. This process can prolong the elimination half-life of the drug.

Strong evidence for the enterohepatic circulation of ethinyl estradiol comes from pharmacokinetic studies in women, which have shown a secondary peak in plasma concentrations approximately 12 hours after oral administration. This recycling is believed to delay the final elimination of the steroid from the body, potentially extending its biological activity.

| Metabolic Process | Key Enzymes/Factors | Resulting Products/Effects |

| Aromatization of Norethindrone | Aromatase (Cytochrome P450) | Ethinyl Estradiol |

| Oxidative Metabolism | CYP3A4, CYP2C9 | Hydroxylated metabolites (e.g., 2-hydroxy-EE2) |

| A-Ring Reduction (Norethindrone) | Reductases (specific enzymes not fully identified) | Dihydro- and Tetrahydro-norethindrone |

| Conjugation | UGT1A1, SULT1E1 | Sulfate and Glucuronide conjugates |

| Enterohepatic Circulation (Ethinyl Estradiol) | Biliary excretion, Intestinal deconjugation | Prolonged plasma half-life, secondary concentration peak |

| This table outlines the key biochemical transformations and their characteristics. |

Molecular Pharmacology and Receptor Interactions

Steroid Hormone Receptor Binding Dynamics

The affinity and specificity of norethindrone (B1679910) and ethinyl estradiol (B170435) for their respective receptors are fundamental to their biological activity. These binding dynamics determine the potency and nature of the cellular response.

Norethindrone, a synthetic progestin, primarily exerts its effects by binding to the progesterone (B1679170) receptor (PR). genome.jp It is recognized as a progesterone receptor agonist. genome.jp Studies have shown that norethindrone binds to the PR with an affinity comparable to that of endogenous progesterone. nih.gov The interaction involves the ligand binding domain (LBD) of the receptor, a moderately conserved region that accommodates the hormone. nih.gov Structural analyses, such as X-ray crystallography, have provided insights into the binding mode of norethindrone within the PR's ligand-binding pocket, revealing specific hydrogen bonds and hydrophobic interactions that stabilize the complex. nih.gov For instance, a water-bridged interaction between the steroid and the asparagine residue Asn719 has been described for norethindrone binding to the PR. nih.gov

Ethinyl estradiol is a potent synthetic estrogen that demonstrates a high binding affinity for the estrogen receptor (ER), in some cases even greater than that of the natural ligand, estradiol (E2). oup.com Its structure allows it to fit into the ligand-binding domain of the ER, initiating conformational changes necessary for receptor activation. nih.gov The phenolic A-ring and the 17α-ethinyl group are key features for its high affinity and activity. nih.gov

Interestingly, while norethindrone itself has a negligible affinity for the estrogen receptor, its metabolites can interact with it. nih.gov Through in vivo and in vitro enzymatic processes, norethindrone can be bioconverted into A-ring reduced metabolites, such as 3α,5α-tetrahydronorethisterone and 3β,5α-tetrahydronorethisterone. nih.govnih.gov This conversion results in a loss of progestational activity and the acquisition of estrogenic properties, including the ability to bind to and activate both ERα and ERβ. nih.gov Studies have shown that these tetrahydro-reduced metabolites can activate both estrogen receptor isoforms at nanomolar concentrations. nih.gov The 3β,5α-tetrahydro derivative, in particular, has been shown to have high activity in inducing gene transcription via ERα. nih.gov

Table 1: Relative Binding Affinity of Selected Steroids for Estrogen Receptor (ER) This table is for illustrative purposes and compiles data from multiple sources. Relative Binding Affinity (RBA) is often expressed relative to Estradiol (E2=100).

| Compound | Receptor Subtype | Relative Binding Affinity (RBA) | Source |

|---|---|---|---|

| Ethinyl Estradiol (EE2) | ER | Higher than Estradiol (E2) | oup.com |

| Estradiol (E2) | ERα | 100 | oup.com |

| 17α-Estradiol | ERα | ~50 | oup.com |

| 3β,5α-tetrahydronorethisterone | ERα | Significant binding and activation | nih.gov |

| 3α,5α-tetrahydronorethisterone | ERα / ERβ | Weak competitor for binding | nih.gov |

Competitive binding assays are a cornerstone of preclinical research to determine the affinity of a ligand for a receptor. oup.com In these studies, the ability of a test compound, such as norethindrone or ethinyl estradiol, to displace a radiolabeled reference ligand (e.g., [3H]-estradiol) from the receptor is measured. oup.com The results of these assays demonstrate the competitive nature of the binding, where the synthetic hormones vie with endogenous hormones for the same binding sites on the steroid receptors. nih.gov For example, the binding of phytoestrogens to the estrogen receptor can competitively block the binding of estradiol. nih.gov Similarly, various synthetic progestins have been evaluated for their ability to compete with progesterone for binding to the PR. nih.gov Such studies are crucial for characterizing the potency and selectivity of these synthetic hormones.

Cellular and Molecular Mechanisms of Action

Upon binding their respective ligands, the steroid hormone receptors undergo a conformational change, leading to a series of events that modulate gene expression and physiological processes.

Both estrogen and progesterone receptors are ligand-modulated transcription factors. nih.gov When activated by their respective ligands (ethinyl estradiol for ER, norethindrone for PR), the receptors typically form dimers and translocate to the cell nucleus. nih.gov There, they bind to specific DNA sequences known as hormone response elements (HREs) located in the promoter regions of target genes. nih.govnih.gov For the estrogen receptor, these are called estrogen response elements (EREs), which have a consensus sequence of 5'-GGTCAnnnTGACC-3'. nih.gov

The binding of the receptor-ligand complex to the HRE recruits a complex of co-regulatory proteins (co-activators or co-repressors) to the site. This entire complex then modulates the rate of transcription of the target gene by RNA polymerase, leading to either an increase or decrease in the synthesis of specific proteins. This alteration in protein synthesis is the basis of the physiological effects of these hormones. nih.gov The A-ring reduced metabolites of norethindrone have been shown to induce estrogen-mediated transcriptional regulation, an activity that can be blocked by anti-estrogens like tamoxifen. nih.gov

A primary mechanism of action for the combination of ethinyl estradiol and norethindrone is the suppression of pituitary gonadotropin secretion through a negative feedback loop on the hypothalamic-pituitary-ovarian axis. bohrium.comwebmd.com Gonadal steroids exert feedback control on the hypothalamus, which secretes gonadotropin-releasing hormone (GnRH), and on the pituitary gonadotrope cells, which release luteinizing hormone (LH) and follicle-stimulating hormone (FSH). mdpi.comresearchgate.net

The continuous presence of the exogenous estrogen (ethinyl estradiol) and progestin (norethindrone) suppresses the pulsatile release of GnRH from the hypothalamus. mdpi.com This, in turn, reduces the secretion of FSH and LH from the anterior pituitary gland. researchgate.netnih.gov The suppression of the mid-cycle LH surge is a critical factor in preventing ovulation. webmd.com Studies have shown that treatment with ethinyl estradiol and a progestin results in lower basal levels of LH and FSH and a blunted response to GnRH stimulation. bohrium.comnih.gov Progestins, in particular, are known to modulate pituitary functions and gonadotropin release. mdpi.com

Table of Chemical Compounds

| Compound Name |

|---|

| Norethindrone |

| Ethinyl Estradiol |

| Progesterone |

| Estradiol (E2) |

| 3α,5α-tetrahydronorethisterone |

| 3β,5α-tetrahydronorethisterone |

| Tamoxifen |

| Gonadotropin-releasing hormone (GnRH) |

| Luteinizing hormone (LH) |

| Follicle-stimulating hormone (FSH) |

| Drospirenone |

| Levonorgestrel |

| Medroxyprogesterone acetate (B1210297) |

| Methyltestosterone |

Influence on Sex Hormone-Binding Globulin (SHBG) Synthesis and Levels

The administration of a combination of norethindrone and ethinyl estradiol has a pronounced effect on the hepatic synthesis and circulating levels of Sex Hormone-Binding Globulin (SHBG). The primary driver of this change is the ethinyl estradiol component. Ethinyl estradiol, a potent synthetic estrogen, significantly stimulates the liver to produce SHBG, with studies indicating that users of oral contraceptives containing this compound can experience a five to six-fold increase in SHBG levels on average. sdsm.info Research has documented SHBG increases ranging from 180% to as high as 240% during treatment cycles. nih.govnih.gov

This elevation in SHBG has significant downstream effects on endogenous hormone balance. SHBG is a plasma glycoprotein (B1211001) that binds to sex steroids, particularly androgens like testosterone (B1683101), rendering them biologically inactive. sdsm.info Consequently, the substantial increase in SHBG leads to a marked decrease in the concentration of free testosterone. sdsm.infonih.gov

While ethinyl estradiol potently stimulates SHBG production, progestins like norethindrone can exert an opposing, or antagonistic, effect. nih.gov Norethindrone itself can have a suppressive impact on SHBG levels. nih.gov However, in combined oral formulations, the powerful estrogenic effect of ethinyl estradiol on the liver typically overcomes the progestin's suppressive action, resulting in a net increase in SHBG. nih.gov

Research findings indicate that this antagonism is dose-dependent. The magnitude of the SHBG increase is influenced by the relative doses of the estrogen and the progestin. nih.govscilit.com Formulations containing a lower dose of norethindrone (e.g., 0.5 mg) in combination with ethinyl estradiol result in a more pronounced increase in SHBG compared to formulations with higher doses of norethindrone (e.g., 2.5 mg or 3 mg). nih.govscilit.com

Interactive Table 1: Research Findings on the Influence of Ethinyl Estradiol and Progestins on SHBG Levels

| Compound(s) | Observed Effect on SHBG | Research Note | Citation |

| Ethinyl Estradiol | Potent stimulation of hepatic synthesis | Can increase SHBG levels 5-6 fold on average. | sdsm.info |

| Ethinyl Estradiol / Norgestimate | ~200-240% increase | Caused a significant decrease in free testosterone. | nih.gov |

| Ethinyl Estradiol (35 mcg) / Norethisterone (1000 mcg) | Significant increase | SHBG levels increased from the start of the treatment period. | nih.gov |

| Norethindrone | Suppressive effect | This effect is generally overcome by ethinyl estradiol in combined pills. | nih.gov |

| Ethinyl Estradiol / Low-Dose Norethindrone (0.5 mg) | Pronounced increase | Demonstrates a greater net estrogenic effect on SHBG. | nih.gov |

| Ethinyl Estradiol / High-Dose Norethisterone Acetate (3 mg) | No statistically significant increase | The higher progestin dose antagonized the estrogen's effect. | nih.gov |

Progestin Effects on Cellular Differentiation and Estrogen Responsiveness

The interplay between progestins and estrogens is fundamental to regulating cellular behavior in hormone-responsive tissues. A key principle of this interaction is that estrogens often modulate a cell's sensitivity to progestins. Estrogens, by binding to estrogen receptors (ER), can induce or upregulate the expression of progesterone receptors (PR), thereby priming the tissue to respond to progesterone or synthetic progestins like norethindrone. wikipedia.org This mechanism is crucial in the menstrual cycle, where estrogen produced in the follicular phase prepares the uterine lining by increasing PR expression, making it receptive to the actions of progesterone in the luteal phase. youtube.com

Progestins subsequently act on these prepared cells to modulate the proliferative effects of estrogen. In the endometrium, for instance, progesterone is anti-mitogenic, counteracting estrogen-driven growth and promoting cellular differentiation to prepare the tissue for potential embryo implantation. wikipedia.orgnih.gov

The effect of norethindrone on estrogen responsiveness and cellular differentiation is complex and tissue-specific. A study investigating the effects on breast epithelium found that, counterintuitively, lowering the dose of norethindrone in a combined oral contraceptive formulation led to an increase in the levels of both estrogen and progesterone receptors. nih.govamanote.com This suggests a complex feedback loop where the progestin component itself can influence the receptor status and thus the tissue's sensitivity to both steroidal hormones.

In other tissues, such as human fallopian tube epithelial cells, both estradiol and progesterone have been shown to induce cellular changes. High concentrations of estrogen can promote differentiation toward ciliated cells, while both hormones can increase the expression of specific stemness genes, indicating a role in regulating cell fate and potential for regeneration. nih.gov

Interactive Table 2: Research Findings on Progestin and Estrogen Receptor Interactions

| Tissue | Hormonal Influence | Observed Effect | Citation |

| General | Estrogen | Induces or upregulates the expression of progesterone receptors (PR). | wikipedia.org |

| Endometrium | Progesterone | Exerts anti-mitogenic effects, promotes glandular secretion and differentiation. | wikipedia.orgnih.gov |

| Breast Epithelium | Lowering Norethindrone Dose (in OC) | Increased levels of both estrogen receptors (ER) and progesterone receptors (PR). | nih.govamanote.com |

| Fallopian Tube Epithelial Cells | Estradiol | Differentiated cells toward a ciliated phenotype at high concentrations. | nih.gov |

| Fallopian Tube Epithelial Cells | Estradiol or Progesterone | Increased expression of certain stem cell markers and stemness genes. | nih.gov |

Structural-Activity Relationship Implications for Receptor Selectivity

The biological activity of norethindrone is a direct consequence of its chemical structure and how that structure interacts with various steroid hormone receptors. Norethindrone is a synthetic progestin belonging to the 19-nortestosterone class of molecules. nih.gov Its structure is primarily designed to bind to and activate progesterone receptors with high potency, mimicking the effects of endogenous progesterone. drugbank.com

However, its structural similarity to testosterone also allows for some low-affinity interaction with the androgen receptor. nih.gov This cross-reactivity is a key aspect of its structural-activity relationship (SAR) and is thought to be responsible for some of its androgenic effects.

This metabolic conversion demonstrates that the activity of norethindrone is not limited to its parent structure. The generation of estrogenic metabolites contributes to a mixed hormonal effect. In the specific cell lines studied, these tetrahydro-reduced metabolites did not exhibit a strong preference for either ERα or ERβ, suggesting they can induce a broad estrogenic response. nih.gov This illustrates a complex SAR where the parent compound is primarily a progestin, but its metabolites expand its activity profile to include estrogenic actions.

Analytical Methodologies for Compound Characterization and Metabolite Analysis

Spectrophotometric Approaches for Simultaneous Estimation

Spectrophotometry offers a rapid and accessible means for the simultaneous analysis of norethindrone (B1679910) and ethinyl estradiol (B170435). These methods are based on the principle that each compound absorbs light at a specific wavelength.

Second Order Derivative UV-Visible Spectrophotometry

Second-order derivative UV-Visible spectrophotometry is a technique used to enhance the resolution of overlapping spectra, a common challenge when analyzing mixtures of compounds like norethindrone and ethinyl estradiol. By calculating the second derivative of the absorbance spectrum, minor spectral features are amplified, allowing for more accurate quantification. tsijournals.comtsijournals.com

One study developed a method combining second-order derivative spectrophotometry with an absorbance correction method for the simultaneous estimation of ethinyl estradiol and norethindrone acetate (B1210297). tsijournals.com In this approach, the second-order derivative spectrum allowed for the determination of norethindrone acetate at 266.8 nm, where ethinyl estradiol showed zero amplitude. tsijournals.com This method proved to be a rapid analytical technique for in-process quality control tests. tsijournals.com

Absorbance Correction Methods

Absorbance correction methods are employed when the spectrum of one component overlaps with another. In the context of analyzing this compound, after determining the concentration of one component using a method like derivative spectrophotometry, its contribution to the absorbance at the analytical wavelength of the other component can be calculated and subtracted. tsijournals.comtsijournals.com

For instance, after quantifying norethindrone acetate using second-order derivative spectrophotometry, its absorbance at 280 nm (the absorbance maximum of ethinyl estradiol) is calculated and subtracted from the total absorbance of the mixture at that wavelength. tsijournals.com The remaining absorbance is then used to determine the concentration of ethinyl estradiol. tsijournals.com The specific absorbance values for ethinyl estradiol and norethindrone acetate at 280 nm have been reported as 64.188 and 6.501, respectively. tsijournals.com

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are powerful tools for separating and quantifying the components of a mixture with high specificity and sensitivity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the simultaneous determination of this compound. nih.govresearchgate.netresearchgate.net This method separates the compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent).

Several reversed-phase HPLC (RP-HPLC) methods have been developed. nih.govresearchgate.net One such method utilized a C18 column and a mobile phase consisting of methanol (B129727) and phosphate (B84403) buffer, allowing for the elution of ethinyl estradiol and norethindrone acetate at 3.5 and 4.7 minutes, respectively. researchgate.net Another RP-HPLC method employed a mobile phase of deionized water and acetonitrile (B52724) for the analysis of norethindrone. ijpsonline.com The detection is typically carried out using a UV detector at a specific wavelength, such as 220 nm or 245 nm. researchgate.netijpsonline.com

A study comparing HPLC with UV detection and HPLC with UV/fluorescence detection found that the latter offered superior sensitivity for ethinyl estradiol, which is present in much lower concentrations than norethindrone in pharmaceutical formulations. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective method for the simultaneous determination of this compound, particularly in biological matrices like human plasma. researchgate.netcapes.gov.brnih.gov This technique couples the separation power of liquid chromatography with the mass-analyzing capabilities of a tandem mass spectrometer.

To enhance sensitivity, especially for ethinyl estradiol which has low ionization capability, a derivatization step is often employed. researchgate.netnih.gov Dansyl chloride is a common derivatizing agent that reacts with the phenolic hydroxyl group of ethinyl estradiol, making it more easily ionizable. researchgate.netnih.gov

A validated LC-MS/MS method for the simultaneous analysis of this compound in human plasma involved extraction with n-butyl chloride, derivatization with dansyl chloride, and chromatographic separation on a C18 column. researchgate.netcapes.gov.brnih.gov The total run time for this method was 5.0 minutes. researchgate.netnih.gov The method demonstrated high sensitivity with a lower limit of quantitation (LLOQ) of 50 pg/mL for norethindrone and 2.5 pg/mL for ethinyl estradiol. ijpsonline.com

Advanced Structural Elucidation Techniques

For the definitive identification and structural characterization of norethindrone, ethinyl estradiol, and their metabolites or degradation products, advanced analytical techniques are indispensable. semanticscholar.orgtaylorandfrancis.com These methods provide detailed information about the molecular structure of a compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for elucidating the complete molecular structure. semanticscholar.org Two-dimensional NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC), are particularly useful for complex structures. semanticscholar.org

Mass Spectrometry (MS) , often coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), provides information about the molecular weight and fragmentation pattern of a compound, which aids in its identification. semanticscholar.org High-resolution mass spectrometry can provide the elemental composition of a molecule.

X-ray Crystallography can determine the three-dimensional arrangement of atoms within a crystalline molecule, providing the most definitive structural information. taylorandfrancis.com

These advanced techniques are crucial for identifying impurities and degradation products that may arise during the manufacturing process or storage of pharmaceutical products containing this compound. researchgate.net

Research Findings Summary

| Analytical Technique | Analytes | Matrix/Sample Type | Key Findings & Parameters |

| Second Order Derivative UV-Visible Spectrophotometry & Absorbance Correction Method | Ethinyl Estradiol & Norethindrone Acetate | Standard Mixture & Formulation | NEA determined at 266.8 nm (second derivative); EE determined at 280 nm after correction. Linearity: EE (10-90 µg/mL), NEA (100-500 µg/mL). tsijournals.com |

| High-Performance Liquid Chromatography (HPLC) | Norethindrone Acetate & Ethinyl Estradiol | Pharmaceutical Formulation | C18 column, Methanol:Phosphate buffer (84:16 v/v) mobile phase, UV detection at 220 nm. Elution times: EE 3.5 min, NEA 4.7 min. researchgate.net |

| High-Performance Liquid Chromatography (HPLC) | Norethindrone & Ethinyl Estradiol | Oral Contraceptive Capsule | ODS reversed-phase column, Water:Acetonitrile:Tetrahydrofuran mobile phase. nih.gov |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Norethindrone & Ethinyl Estradiol | Human Plasma | Derivatization with dansyl chloride. LLOQ: Norethindrone 50 pg/mL, Ethinyl Estradiol 2.5 pg/mL. ijpsonline.comresearchgate.netcapes.gov.brnih.gov |

| Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) | Etonogestrel & Ethinyl Estradiol | Human Plasma | Solid-phase extraction, derivatization with dansyl chloride. Calibration range: ENG (10.00–2500 pg/mL), EE (1.500–150.0 pg/mL). nih.gov |

Thin Layer Chromatography (TLC) for Product Identification

Thin-Layer Chromatography (TLC) serves as a valuable qualitative tool for the identification of this compound. This chromatographic technique separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material on a flat plate) and a mobile phase (a solvent or solvent mixture). The United States Pharmacopeia (USP) includes a TLC test for the identification of both this compound in tablet formulations. uspnf.com

In a typical TLC procedure for these compounds, a standard solution containing known concentrations of USP Norethindrone RS and USP Ethinyl Estradiol RS is prepared in alcohol. uspnf.com The sample, extracted from the formulation, is spotted alongside the standard on the TLC plate. The plate is then developed in a suitable mobile phase. After development, the spots are visualized, often under UV light at 254 nm. mdpi.com The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is calculated for each spot. The identification is confirmed by comparing the Rf values and the appearance of the spots from the sample to those of the standards. mdpi.com

One study established a method for identifying six estrogen preparations, including ethinyl estradiol, by combining TLC with Raman imaging microscopy (TLC-RIM). mdpi.com This method demonstrated good specificity and stability, with a detection limit for ethinyl estradiol of 0.626 mg/mL. mdpi.com

X-ray Diffraction for Crystalline Structure Analysis

X-ray crystallography is a powerful technique for determining the three-dimensional atomic and molecular structure of a crystal. nih.gov This method relies on the diffraction of an X-ray beam by the ordered arrangement of atoms within a crystal lattice. nih.gov The resulting diffraction pattern provides information about the crystal's symmetry, the size of its repeating unit (unit cell), and the arrangement of atoms within that unit. nih.gov

The analysis of the crystalline structure of ethinyl estradiol has been performed using X-ray diffraction. A study on the physicochemical properties of crystalline forms of ethinyl estradiol solvates characterized four different crystalline forms (A, B, C, and D) obtained from various solvents. nih.gov The crystal structures of three of these forms were analyzed in detail using X-ray diffraction. nih.gov The findings revealed that the steroid conformation of ethinyl estradiol was rigid across the different solvated crystals, with the primary structural difference being the orientation of the ethinyl group relative to the steroid skeleton. nih.gov This analysis highlights how the interaction between ethinyl estradiol and solvent molecules influences the resulting crystalline properties. nih.gov

The process of X-ray diffraction involves exposing a crystal to an X-ray beam and collecting the diffraction data. nih.gov This data is then processed to calculate an electron density map, from which the molecular structure can be determined and refined. nih.gov

Method Validation Parameters: Sensitivity, Linearity, Reproducibility, and Limits of Detection/Quantification

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. Key parameters evaluated during method validation for the analysis of this compound include sensitivity, linearity, reproducibility, and the limits of detection (LOD) and quantification (LOQ). These parameters are often assessed in accordance with guidelines from bodies such as the International Council for Harmonisation (ICH). ijpsonline.comresearchgate.net

Several studies have reported validated methods for the simultaneous determination of this compound in various matrices, particularly human plasma. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a commonly used technique due to its high sensitivity and specificity. nih.govcapes.gov.br

Sensitivity and Limits of Detection/Quantification:

The sensitivity of an analytical method is its ability to detect and quantify small amounts of the analyte. The limit of detection (LOD) is the lowest concentration of an analyte that can be reliably detected, while the limit of quantification (LOQ) is the lowest concentration that can be measured with acceptable precision and accuracy. tsijournals.com

For instance, a validated LC-MS/MS method for the simultaneous analysis of this compound in human plasma reported a lower limit of quantitation (LLOQ) of 50 pg/mL for norethindrone and 2.5 pg/mL for ethinyl estradiol. ijpsonline.com Another study using a derivatizing reagent to enhance sensitivity achieved similar LLOQs. ijpsonline.com A different LC-MS/MS method reported an LLOQ of 25 pg/mL for norethindrone. fda.gov Spectrophotometric methods have also been developed, with one study reporting an LOD and LOQ for ethinyl estradiol of 0.7013 µg/mL and 2.133 µg/mL, respectively, and for norethindrone acetate of 3.830 µg/mL and 11.606 µg/mL, respectively. tsijournals.com

Linearity:

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A linear relationship is typically demonstrated by a high correlation coefficient (R²) from a calibration curve. ijpsonline.comresearchgate.net

A validated LC-MS/MS method demonstrated linearity for norethindrone over a concentration range of 50–10000 pg/ml and for ethinyl estradiol over a range of 2.5–500 pg/ml. capes.gov.br An RP-HPLC method for norethindrone was found to be linear in the concentration range of 5-1000 µg/mL. researchgate.net A spectrophotometric method showed linearity for ethinyl estradiol in the concentration range of 10-90 µg/mL and for norethindrone acetate in the range of 100-500 µg/mL. tsijournals.com

Reproducibility:

Reproducibility, often assessed through precision studies, measures the closeness of agreement between results of measurements of the same analyte carried out under changed conditions of measurement. This can include inter-day and intra-day precision. Precision is typically expressed as the relative standard deviation (%RSD). nih.govtsijournals.com

In one LC-MS/MS method, the inter-day precision for quality control samples was less than 6.8% RSD for norethindrone and 4.2% RSD for ethinyl estradiol. nih.gov The inter-day accuracy, expressed as relative error (RE), was 4.4% for norethindrone and 5.9% for ethinyl estradiol. nih.gov Another study on norethindrone tablets reported a %RSD for precision of about 2.0%. researchgate.net

Below is an interactive data table summarizing the method validation parameters from various studies:

| Parameter | Analyte | Method | Matrix | Range | LOD | LOQ | Precision (%RSD) | Reference |

| Linearity | Norethindrone | LC-MS/MS | Human Plasma | 50-10000 pg/mL | - | 50 pg/mL | <6.8 (Inter-day) | nih.govcapes.gov.br |

| Linearity | Ethinyl Estradiol | LC-MS/MS | Human Plasma | 2.5-500 pg/mL | - | 2.5 pg/mL | <4.2 (Inter-day) | nih.govcapes.gov.br |

| Linearity | Norethindrone | RP-HPLC | Tablets | 5-1000 µg/mL | - | - | ~2.0 | researchgate.net |

| Linearity | Ethinyl Estradiol | Spectrophotometry | Formulation | 10-90 µg/mL | 0.7013 µg/mL | 2.133 µg/mL | 1.1913 (Intra-day), 1.831 (Inter-day) | tsijournals.com |

| Linearity | Norethindrone Acetate | Spectrophotometry | Formulation | 100-500 µg/mL | 3.830 µg/mL | 11.606 µg/mL | 1.724 (Intra-day), 2.886 (Inter-day) | tsijournals.com |

| LLOQ | Norethindrone | LC-MS/MS | Human Plasma | 25-25000 pg/mL | - | 25 pg/mL | - | fda.gov |

| LLOQ | Ethinyl Estradiol | LC-MS/MS | Human Plasma | 2.5-250 pg/mL | - | 2.5 pg/mL | - | fda.gov |

Application of Stable Isotope Labeling in Metabolism Studies

Stable isotope labeling is a powerful technique used in metabolism studies to trace the fate of drugs and their metabolites within a biological system. nih.govnih.gov This method involves replacing one or more atoms of a compound with their heavier, non-radioactive isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N). otsuka.co.jp The resulting isotopically labeled compound is chemically identical to the unlabeled parent drug but has a higher mass, which allows it to be distinguished and tracked using mass spectrometry-based techniques like LC-MS/MS. nih.govnih.gov

The use of stable isotope-labeled internal standards is a common practice in quantitative bioanalysis to improve the accuracy and precision of the measurements. For instance, norethindrone-¹³C₂ and ethinyl estradiol-d₄ have been used as internal standards in the simultaneous determination of this compound in human plasma. ijpsonline.comnih.govcapes.gov.br Similarly, [²H₆]norethindrone and [²H₇]ethinyl estradiol have been employed as internal standards in other validated bioanalytical methods. fda.gov

Beyond their use as internal standards, stable isotope labeling is instrumental in elucidating metabolic pathways. A study investigating the metabolism of estradiol, estrone (B1671321), and ethinyl estradiol utilized unlabeled and deuterated versions of these compounds incubated with human or rat liver microsomes. nih.govnih.gov The detection of closely eluting deuterated peaks allowed for the confirmation of known metabolites and the characterization of previously unknown ones. nih.govnih.gov This approach is particularly useful for identifying reactive metabolites, which are often unstable and can be difficult to detect. By trapping these reactive species with agents like glutathione (B108866), the resulting adducts can be analyzed by high-resolution LC-MS/MS, and the isotopic labeling helps to confirm their structures and differentiate them from endogenous interferences. nih.govnih.gov

Preclinical Research Models and Biochemical Findings

In Vitro Studies Using Cellular and Subcellular Systems

In vitro models are indispensable for dissecting the specific molecular actions of drugs in a controlled environment. For norethindrone (B1679910) and ethinyl estradiol (B170435), these studies have been pivotal in elucidating their metabolism and how they initiate cellular responses.

Microsomal Incubation Systems for Metabolic Pathway Elucidation

Microsomal incubation systems, primarily using rat liver microsomes, have been instrumental in mapping the metabolic fate of norethindrone and ethinyl estradiol. These systems contain a high concentration of cytochrome P450 enzymes, which are responsible for the oxidative metabolism of many drugs.

Studies have shown that norethindrone undergoes metabolic activation in rat liver microsomes. nih.gov This process is dependent on oxygen and NADPH and can be inhibited by carbon monoxide, indicating the involvement of cytochrome P450 enzymes. nih.gov The biotransformation of norethindrone leads to the formation of reactive intermediates, such as norethisterone-4,5-epoxide, which can irreversibly bind to microsomal proteins. nih.gov The addition of glutathione (B108866) and other compounds with free sulfhydryl groups can reduce this protein binding. nih.gov

Similarly, ethinyl estradiol has been shown to affect the components of the hepatic microsomal mixed-function oxidase system in male rats. nih.gov Administration of ethinyl estradiol led to a significant decrease in the activity of ethylmorphine-N-demethylase, as well as levels of cytochrome P-450, cytochrome b2, and NADPH cytochrome c reductase. nih.gov Interestingly, while the rate of degradation of cytochrome P-450 apoprotein was reduced, its synthesis was also decreased, suggesting a new steady state of protein turnover. nih.gov

Cell-Based Assays for Receptor Activation and Signal Transduction

Cell-based assays are critical for understanding how this compound interact with their target receptors to elicit a cellular response. These assays often utilize engineered cell lines that express specific receptors and reporter genes, allowing for the quantification of receptor activation.

Norethindrone's primary action is as a progestin, but it also exhibits some estrogenic and antiestrogenic properties. nih.gov Cell-based assays have been crucial in dissecting these complex interactions. For instance, studies using human cell lines have been developed to screen for compounds that interact with the androgen, estrogen, and progesterone (B1679170) receptors. nih.gov These assays can determine the concentration at which a compound elicits a half-maximal response (EC50). nih.gov

Reporter gene assays, often using luciferase, are a common tool. fishersci.comnih.govindigobiosciences.com In these systems, the activation of the estrogen receptor by a ligand like ethinyl estradiol drives the expression of the luciferase gene, providing a measurable signal. nih.gov Such assays have been used to compare the activity of natural and synthetic estrogens and can even distinguish between the activities of different stereoisomers of a compound. nih.gov These all-inclusive kits provide the necessary components, including engineered reporter cells and optimized media, to screen test samples and quantify their agonist or antagonist activity against specific receptors like the human estrogen receptor alpha (ERα). fishersci.comindigobiosciences.com

Animal Models for Molecular and Biochemical Investigations

Animal models provide a more complex physiological system to study the integrated effects of this compound. Rodent models, in particular, have been extensively used to investigate receptor interactions, effects on bone metabolism, and neuroendocrine functions. nih.govnih.govnih.gov

Uterine Cytosol Studies in Animal Models for Receptor Interaction

To understand the direct interaction of norethindrone with its target receptors in a physiological context, researchers have utilized uterine cytosol preparations from animal models, such as rabbits. nih.gov These studies have demonstrated that norethindrone binds to both estrogen and progesterone receptors within the 8S macromolecular fraction of the uterine cytosol. nih.gov

Kinetic studies have revealed that norethindrone acts as a competitive inhibitor for the binding of both ³H-estradiol and ³H-progesterone to their respective receptors. nih.gov This competitive binding indicates that norethindrone interacts with the same steroid binding sites on the receptors as the natural hormones. nih.gov Notably, these studies have shown that norethindrone has a significantly higher affinity for the progesterone receptor compared to the estrogen receptor. nih.gov

Table 1: Competitive Binding of Norethindrone to Uterine Receptors in Rabbit Models nih.gov

| Receptor | Natural Ligand | Norethindrone Binding | Inhibition Constant (Ki) of Norethindrone |

| Estrogen Receptor | ³H-Estradiol | Competitive Inhibitor | ~ 2.6 x 10⁻⁶ M |

| Progesterone Receptor | ³H-Progesterone | Competitive Inhibitor | ~ 2.3 x 10⁻⁹ M |

Osteoblastic Cell Research on Bioconversion and Estrogen-Like Effects

The effects of norethindrone on bone health have been a significant area of research. Studies using cultured neonatal rat osteoblasts have revealed a fascinating mechanism of action. These studies have shown that osteoblasts can bioconvert norethisterone (norethindrone) into metabolites that exhibit estrogen-like effects. nih.gov

The research indicates that norethisterone is extensively bioconverted to 5α-reduced metabolites, including 5α-dihydro NET, 3α,5α-tetrahydro NET (3α,5α-NET), and 3β,5α-tetrahydro NET (3β,5α-NET). nih.gov This conversion is facilitated by the enzymes 5α-steroid reductase and aldo-keto reductases present in osteoblasts. nih.gov Crucially, the metabolites 3β,5α-NET and 3α,5α-NET are effective competitors for the binding of ³H-estradiol to osteoblast estrogen receptors, with affinities similar to that of estradiol itself. nih.gov This suggests that the bone-protective effects of norethindrone may be mediated, at least in part, by its conversion to estrogen receptor agonists within bone cells. nih.gov Similar bioconversion of testosterone (B1683101) to metabolites with estrogen-like effects on bone cell proliferation and differentiation has also been observed in neonatal rat osteoblasts. nih.govresearchgate.net

Table 2: Bioconversion of Norethisterone in Neonatal Rat Osteoblasts nih.gov

| Parent Compound | Key Enzymes Involved | Major Metabolites | Receptor Interaction of Metabolites |

| Norethisterone (NET) | 5α-steroid reductase, Aldo-keto reductases | 5α-dihydro NET, 3α,5α-tetrahydro NET, 3β,5α-tetrahydro NET | 3α,5α-NET and 3β,5α-NET bind to Estrogen Receptors |

Neuroendocrine System Studies in Rodent Models Related to Basal Forebrain Cholinergic System Integrity

Rodent models are invaluable for investigating the influence of hormones on the brain and behavior. nih.govnih.gov While direct studies on the combination of this compound on the basal forebrain cholinergic system are specific, broader research into the neuroendocrine effects of gonadal steroids provides a crucial framework. nih.gov Studies in rodents have established fundamental principles of how steroid hormones, including estrogens and progestins, act on the brain to influence reproductive behaviors. nih.govresearchgate.net These studies highlight the importance of factors like hormone timing, dosage, and interactions in determining behavioral outcomes. nih.gov Although direct translation to humans requires caution, these animal models offer essential clues about the neuroendocrine mechanisms by which these hormones may influence brain function, including systems like the basal forebrain cholinergic neurons, which are important for cognitive processes.

Comparative Pharmacology and Toxicology in Experimental Animals

Preclinical research utilizing various animal models has been fundamental in characterizing the pharmacological and toxicological profile of the combination of this compound. These studies reveal species-specific effects and provide insights into the biochemical mechanisms of these synthetic hormones.

Comparative Pharmacology

Significant species-specific differences in metabolic responses to ethinyl estradiol and norethindrone acetate (B1210297) have been observed in experimental animals, particularly concerning carbohydrate metabolism. nih.gov A comparative study involving baboons and beagles demonstrated these divergent effects. In baboons, administration of ethinyl estradiol, either alone or with norethindrone acetate, led to a dose-related decrease in the glucose disposal rate. nih.gov Conversely, in beagles, estrogens produced an increase in the glucose disposal rate. The addition of a progestational agent like norethindrone acetate in beagles resulted in an initial decrease in this rate, which then returned to pretreatment levels. nih.gov In both baboons and beagles, estrogen administration initially lowered fasting plasma glucose, a trend that reversed over time. nih.gov

In zebrafish (Danio rerio), exposure to this compound has been shown to affect reproductive parameters. nih.gov Studies investigating the effects on gonadal histology found that norethindrone delayed oocyte maturation in females while accelerating spermatogenesis in males. nih.gov Ethinyl estradiol, however, suppressed sperm maturation. nih.gov Co-exposure to both compounds suggested potential inconsistencies in their steroidal functions when administered in a mixture versus individually. nih.gov

Comparative Toxicology

The combination of this compound generally exhibits low acute and chronic toxicity in experimental animals. nih.govresearchgate.net However, long-term administration has been associated with various toxicological findings, including an increased incidence of tumors in certain susceptible species and strains. nih.govresearchgate.net

In dogs, long-term administration of ethinyl estradiol-norethindrone acetate has been linked to effects such as alopecia, cystic endometrial hyperplasia, and pyometra. researchgate.net Bone marrow toxicity is noted as a significant side effect of estrogen administration in dogs. researchgate.net

Teratogenicity studies in animals have indicated that the combination of ethinyl estradiol and norethindrone is not teratogenic. nih.govresearchgate.net However, some research in zebrafish has suggested that the mixture could be potentially teratogenic, with effects dependent on the dose and the embryonic stage of development. researchgate.net These findings highlight the need for further investigation in mammalian models. researchgate.net

Carcinogenicity Studies

Carcinogenicity studies in several animal models, primarily rodents and dogs, have been conducted to assess the long-term effects of this compound, both alone and in combination. The findings often point to an increased incidence of tumors in hormone-responsive tissues.

In mice, the combination of norethindrone acetate and ethinyl estradiol was found to increase the incidence of pituitary adenomas in both sexes. iarc.frinchem.org Similarly, combinations of norethindrone with ethinyl estradiol or mestranol (B1676317) also led to an increased incidence of pituitary tumors. inchem.orgnih.gov When administered alone, norethindrone increased benign liver-cell tumors in male mice and pituitary tumors in females. inchem.org

In rats, the combination of norethindrone acetate and ethinyl estradiol was reported to cause benign mammary and liver tumors in both sexes. inchem.orgnih.gov Another study showed that this combination induced hyperplastic nodules in the liver of both male and female rats, with a small number of females developing hepatocellular carcinomas after 12 months. iarc.fr The combination of norethindrone with mestranol resulted in malignant mammary tumors in both sexes and benign liver tumors in males. inchem.orgnih.gov

Studies in beagles showed variability in mammary tumorigenicity depending on the specific progestogen used. nih.gov Notably, norethindrone acetate did not cause an excess of mammary tumors in beagles, even at high multiples of the human contraceptive dose. nih.gov This contrasts with other progestogens that were found to be potent mammary tumorigens in this species. nih.gov

Table 1: Summary of Carcinogenicity Findings in Experimental Animals

| Species | Compound(s) | Route of Administration | Findings |

|---|---|---|---|

| Mouse | Norethindrone Acetate + Ethinyl Estradiol | Oral | Increased incidence of pituitary adenomas in both sexes. iarc.frinchem.org |

| Mouse | Norethindrone + Ethinyl Estradiol | Oral | Increased incidence of pituitary adenomas in females. inchem.orgnih.gov |

| Mouse | Norethindrone + Mestranol | Oral | Increased incidence of pituitary adenomas in both sexes. nih.gov |

| Rat | Norethindrone Acetate + Ethinyl Estradiol | Oral | Increased incidence of benign liver and mammary tumors in both sexes. inchem.orgnih.gov |

| Rat | Norethindrone + Mestranol | Oral | Increased incidence of malignant mammary tumors in both sexes; benign liver tumors in males. inchem.orgnih.gov |

| Rat | Ethinyl Estradiol + Norethisterone Acetate | Oral | Induced hyperplastic liver nodules in both sexes and hepatocellular carcinomas in some females. iarc.fr |

| Dog (Beagle) | Norethindrone Acetate | Oral | Did not cause an excess of mammary tumors. nih.gov |

Emerging Research Areas and Future Directions in Chemical Biology

Further Elucidaion of Novel Bioconversion Pathways and Enzymes

While the principal metabolic pathways of norethindrone (B1679910) and ethinyl estradiol (B170435) have been characterized, emerging research is focused on identifying and understanding less common but potentially significant bioconversion routes and the enzymes that catalyze them. A key area of investigation has been the aromatization of norethindrone to ethinyl estradiol. Studies have demonstrated that this conversion is not a spontaneous chemical event but is enzymatically driven.

Specifically, research has shown that human placental microsomes can metabolize norethindrone into ethinyl estradiol. nih.gov This process is dependent on the presence of NADPH and molecular oxygen, and it is inhibited by androstenedione, a known substrate for aromatase. nih.gov The enzyme system implicated in this bioconversion is cytochrome P-450. nih.gov Spectral analysis has revealed a Type I binding spectrum when norethindrone interacts with partially purified placental microsomal cytochrome P-450, indicating a substrate-enzyme relationship. nih.gov

The clinical relevance of this bioconversion is an active area of study. Research has shown that administration of norethindrone acetate (B1210297) (a prodrug of norethindrone) leads to detectable serum concentrations of ethinyl estradiol. nih.gov The conversion ratio is relatively small, estimated to be between 0.20% and 0.33%. nih.gov However, at higher therapeutic doses of norethindrone acetate, the resulting levels of ethinyl estradiol can be substantial. nih.gov

Further research is aimed at identifying other enzymes and tissues involved in this and other novel bioconversion pathways. Understanding these pathways in greater detail could have significant implications for predicting inter-individual variability in response to treatment and for designing new progestins with more controlled metabolic profiles.

Table 1: Investigated Bioconversion of Norethindrone to Ethinyl Estradiol

| Parameter | Finding |

| Enzyme System | Cytochrome P-450 nih.gov |

| Tissue | Human Placental Microsomes nih.gov |

| Cofactors | NADPH, Molecular Oxygen nih.gov |

| Inhibitor | Androstenedione nih.gov |

| Conversion Ratio (Norethindrone Acetate to Ethinyl Estradiol) | 0.20% - 0.33% nih.gov |

Development of Targeted Chemical Analogs with Enhanced Receptor Specificity

The biological effects of norethindrone and ethinyl estradiol are mediated through their interaction with progesterone (B1679170) and estrogen receptors, respectively. cancer.gov Ethinyl estradiol binds to and activates intracellular estrogen receptors, which then bind to estrogen response elements on DNA, modulating the transcription of target genes. cancer.gov Similarly, norethindrone binds to progesterone receptors, leading to a cascade of events that alters protein synthesis and cellular function in responsive tissues. cancer.gov

A significant area of future research is the development of chemical analogs of this compound with enhanced receptor specificity. The goal is to design molecules that can more precisely target specific receptor subtypes (e.g., estrogen receptor alpha vs. estrogen receptor beta) or that exhibit tissue-selective agonist or antagonist activity. This could potentially lead to therapies with improved efficacy and a more favorable side effect profile.

The development of such targeted analogs involves a deep understanding of the structure-activity relationships of the parent compounds. For instance, researchers have synthesized and characterized various oxidative transformation products of norethindrone acetate and ethinyl estradiol, which can serve as reference standards for identifying metabolites and degradation products. nih.gov This knowledge is crucial for designing new molecules that are not only potent but also metabolically stable.

Furthermore, the concept of designing ligands that can modulate the interaction of the receptor with co-regulatory proteins is a promising strategy. The estrogen-related receptor alpha (ERRα), for example, is an orphan receptor that is structurally related to the estrogen receptor and has been implicated in various physiological and pathological processes. nih.gov Designing ligands that can selectively target such receptors could open up new therapeutic avenues.

Table 2: Receptor Interactions of this compound

| Compound | Primary Receptor Target | Mechanism of Action |

| Norethindrone | Progesterone Receptor cancer.gov | Binds to intracellular progesterone receptors, altering protein synthesis and inhibiting luteinizing hormone (LH) release. cancer.gov |

| Ethinyl Estradiol | Estrogen Receptor cancer.gov | Binds to and activates intracellular estrogen receptors, inhibiting the release of follicle-stimulating hormone (FSH). cancer.gov |

Advancement of Analytical Techniques for Trace Metabolite Detection

The ability to detect and quantify norethindrone, ethinyl estradiol, and their metabolites at very low concentrations is critical for understanding their pharmacokinetics and for monitoring their presence in biological and environmental samples. Continuous advancements in analytical techniques are enabling researchers to achieve unprecedented levels of sensitivity and specificity.

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for the simultaneous determination of this compound in human plasma. nih.govresearchgate.net To enhance sensitivity, especially for the low circulating levels of ethinyl estradiol, derivatization with reagents like dansyl chloride is often employed. nih.govresearchgate.net These methods have been validated over concentration ranges of 50-10,000 pg/mL for norethindrone and 2.5-500 pg/mL for ethinyl estradiol, using as little as 0.5 mL of plasma. nih.gov

Ultra-performance liquid chromatography (UPLC) coupled with MS/MS offers even higher throughput and sensitivity. ijpsonline.com These methods, which often involve liquid-liquid extraction and derivatization, can achieve run times as short as 2.7 minutes. ijpsonline.com The use of radiolabeled internal standards, such as norethindrone-¹³C₂ and ethinyl estradiol-d₄, further improves the accuracy and precision of these assays. ijpsonline.com

The development of these highly sensitive analytical methods is crucial for several reasons:

They allow for detailed pharmacokinetic studies in human subjects. nih.gov

They can be used to investigate potential drug-drug interactions. nih.gov

They are essential for studying the bioconversion of norethindrone to ethinyl estradiol and for quantifying the resulting low levels of ethinyl estradiol.

They enable the monitoring of these compounds and their metabolites in environmental samples, which is important for assessing their ecological impact.

Future advancements in this area may include the development of even more sensitive and high-throughput methods, as well as the application of novel techniques like high-resolution mass spectrometry and advanced data analysis using artificial intelligence and machine learning. americanpharmaceuticalreview.com

Table 3: Advanced Analytical Techniques for this compound

| Technique | Key Features | Lower Limit of Quantitation (LLOQ) |

| HPLC-MS/MS | High selectivity, use of derivatization for enhanced sensitivity. nih.govresearchgate.net | 50 pg/mL (Norethindrone), 2.5 pg/mL (Ethinyl Estradiol) nih.gov |

| UPLC-MS/MS | High throughput, short run times, use of radiolabeled internal standards. ijpsonline.com | 0.1 ng/mL (Norethindrone), 0.01 ng/mL (Ethinyl Estradiol) ijpsonline.com |

Detailed Understanding of Intracrine Modulator Systems in Various Tissues

The classical view of endocrinology involves hormones being produced in a specific gland, traveling through the bloodstream, and acting on distant target tissues. However, there is a growing appreciation for the concept of "intracrinology," where tissues themselves can synthesize and metabolize steroid hormones, thereby locally regulating their own hormonal environment. nih.gov

Estrogen-responsive tissues are not merely passive recipients of circulating estrogens but can actively modulate their intracellular steroid concentrations. nih.gov This local control allows for a fine-tuning of the hormonal milieu to meet the specific physiological needs of that tissue. nih.gov This is accomplished through the expression of a variety of steroidogenic and steroid-inactivating enzymes. frontiersin.org

Emerging research is focused on understanding how synthetic steroids like this compound interact with these intracrine systems in various tissues beyond the reproductive tract, including the brain, bone, and gastrointestinal tract. nih.gov For instance, the metabolism of ethinyl estradiol by cytochrome P450 enzymes, such as CYP3A4 and CYP2C9, is a key determinant of its local concentration and activity. nih.gov Co-administration of drugs that induce or inhibit these enzymes can alter the intracrine metabolism of ethinyl estradiol and potentially its therapeutic effects and side effect profile. nih.govmedex.com.bddrugs.com

A deeper understanding of the tissue-specific expression and regulation of these enzymes is crucial. For example, the co-administration of atorvastatin, a commonly used cholesterol-lowering drug, has been shown to increase the area under the curve (AUC) for both this compound, suggesting an interaction at the level of metabolic enzymes. medex.com.bd

Future research in this area will likely involve:

Mapping the expression of key steroidogenic and metabolizing enzymes in a wider range of tissues.

Investigating how disease states can alter these intracrine systems.

Exploring how synthetic steroids can be used to therapeutically modulate these local hormonal environments.

Developing new drugs that specifically target intracrine pathways to achieve more localized and targeted therapeutic effects. frontiersin.org

This intracrine perspective is shifting our understanding of how synthetic hormones function and is opening up new avenues for drug discovery and personalized medicine. nih.govnih.gov

Q & A

Q. What statistical approaches address non-linear pharmacokinetics of ethinyl estradiol in population pharmacokinetic models?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.